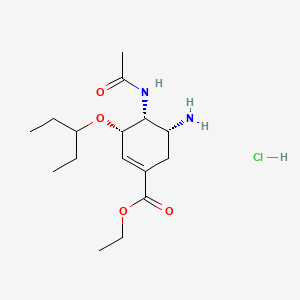
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group attached to a piperazine ring, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the Boc protecting group. The benzyl group is then attached to the piperazine ring, and finally, the esterification reaction is carried out to form the methyl ester.
Preparation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of Boc Protecting Group: The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of Benzyl Group to Piperazine Ring: The benzyl group is attached to the piperazine ring through a nucleophilic substitution reaction using benzyl chloride.
Esterification Reaction: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
化学反应分析
Types of Reactions
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
科学研究应用
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl (2S,4S)-1-Boc-4-(4-methyl-1-piperazinyl)pyrrolidine-2-carboxylate
- Methyl (2S,4S)-1-Boc-4-(4-phenyl-1-piperazinyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)pyrrolidine-2-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
属性
分子式 |
C22H33N3O4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(4-benzylpiperazin-1-yl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-22(2,3)29-21(27)25-16-18(14-19(25)20(26)28-4)24-12-10-23(11-13-24)15-17-8-6-5-7-9-17/h5-9,18-19H,10-16H2,1-4H3/t18-,19-/m0/s1 |
InChI 键 |
FDPUGCGRNSWTBL-OALUTQOASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


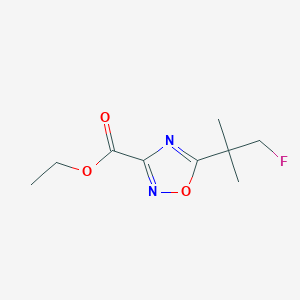
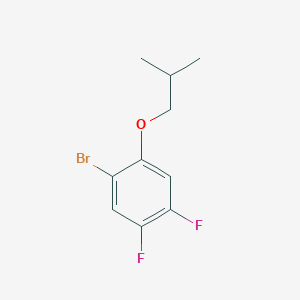
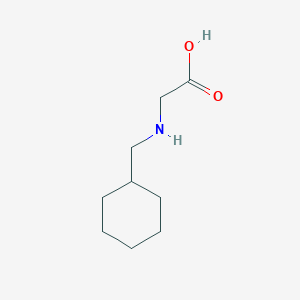
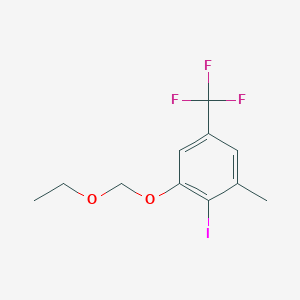
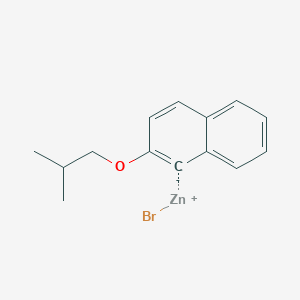

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
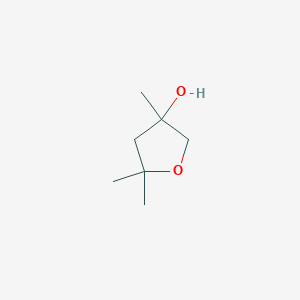
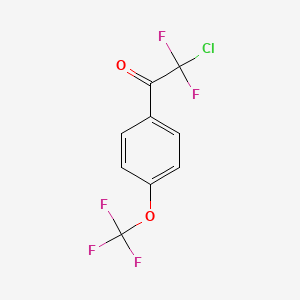
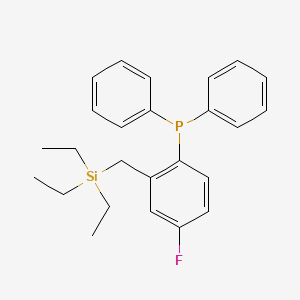
![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
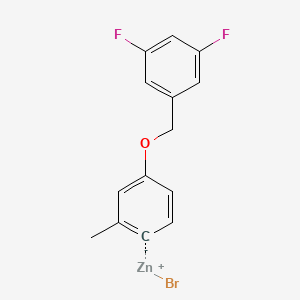
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
